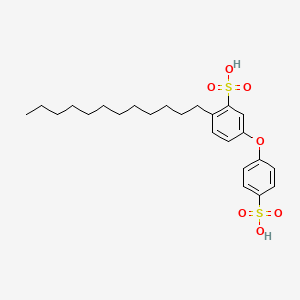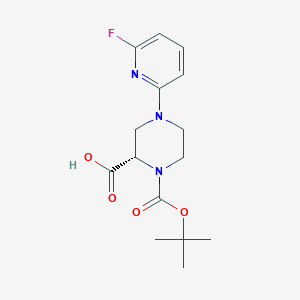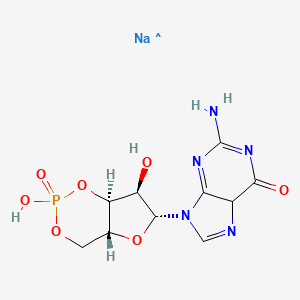
Pascaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pascaine is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a low molecular weight polyamine, which plays a crucial role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pascaine typically involves the reaction of specific amines with aldehydes or ketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired polyamine structure. The reaction conditions, such as temperature, pH, and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Pascaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and hydroxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as substituted amines, aldehydes, and ketones, which have their own unique properties and applications.
Aplicaciones Científicas De Investigación
Pascaine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in cellular processes such as cell growth and differentiation.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
Pascaine exerts its effects by interacting with specific molecular targets within cells. It can bind to nucleic acids and proteins, influencing their structure and function. This interaction can modulate various cellular pathways, leading to changes in cell behavior and function.
Comparación Con Compuestos Similares
Pascaine is similar to other polyamines such as putrescine, spermidine, and spermine. it is unique in its specific binding affinities and effects on cellular processes. Unlike other polyamines, this compound has been shown to have distinct effects on gene expression and protein synthesis.
List of Similar Compounds
- Putrescine
- Spermidine
- Spermine
Propiedades
Número CAS |
15767-73-4 |
|---|---|
Fórmula molecular |
C20H27N3O6 |
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
4-amino-2-hydroxybenzoic acid;2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C13H20N2O3.C7H7NO3/c1-3-15(4-2)7-8-18-13(17)11-6-5-10(14)9-12(11)16;8-4-1-2-5(7(10)11)6(9)3-4/h5-6,9,16H,3-4,7-8,14H2,1-2H3;1-3,9H,8H2,(H,10,11) |
Clave InChI |
HRACVNXTSHEBIU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)O.C1=CC(=C(C=C1N)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13734887.png)
![4,4'-[1,6-Hexanediylbis(iminocarbonyl)]bis[1-decylpyridinium] dibromide](/img/structure/B13734895.png)
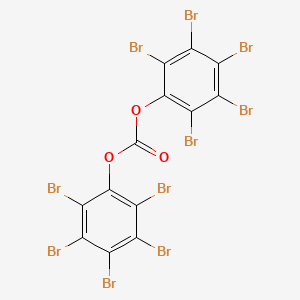
![1-Azaspiro[2.7]decane](/img/structure/B13734906.png)
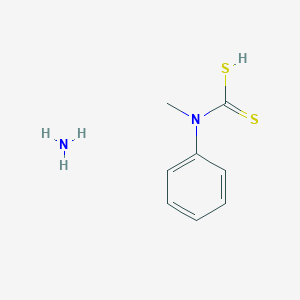
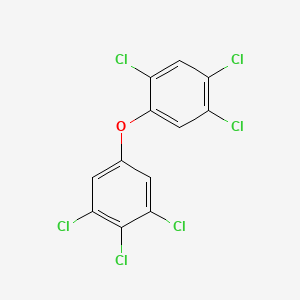
![4-methyl-7-sulfanyl-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13734927.png)

